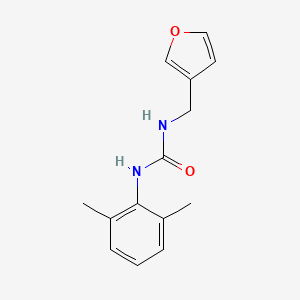
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics. This leads to the inhibition of cell division and ultimately, cell death. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and cell signaling. Therefore, the inhibition of microtubule dynamics by 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits anti-angiogenic effects, which may contribute to its anticancer activity. In animal studies, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to exhibit low toxicity and good bioavailability. However, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer agent. However, one limitation of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. Additionally, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health and its potential applications in the treatment of other diseases. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, making it a more effective anticancer agent.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with furfurylamine in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid with a melting point of 129-130°C. The purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea can be confirmed using spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential use as a pesticide, as it exhibits insecticidal activity against several insect species.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-11(2)13(10)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZXJGRWDUNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
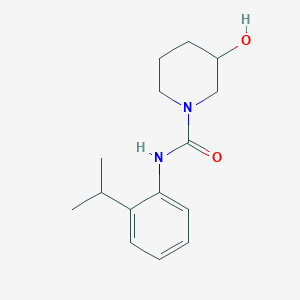
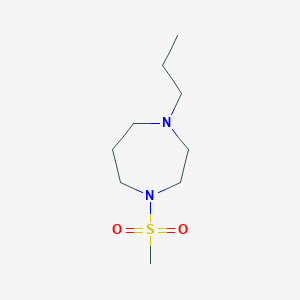


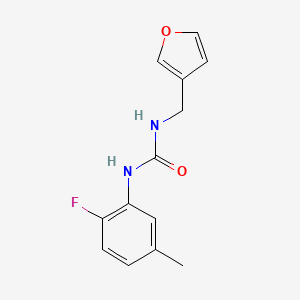

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

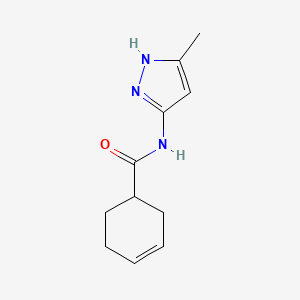

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)